![molecular formula C13H18N4O2S B497054 2,4-dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide CAS No. 927639-42-7](/img/structure/B497054.png)
2,4-dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
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Description
Synthesis Analysis
- Hybrid Synthesis : Abuelizz et al. successfully synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids. Their structures were confirmed using NMR and MS analysis . Novel Derivatives : Another study reported the synthesis of novel 1,2,4-triazole derivatives, including compounds related to DMTBS. Spectroscopic techniques (IR, 1H-NMR, Mass spectroscopy) were used to confirm their structures .
Future Directions
- Biological Activity : Explore DMTBS’s potential as an anticancer agent, building on the cytotoxic evaluation reported by Abuelizz et al .
: Abuelizz, H. A., Awad, H. M., Marzouk, M., Nasr, F. A., Alqahtani, A. S., Bakheit, A. H., Naglah, A. M., & Al-Salahi, R. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19134–19145. Link
: Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as potential anti-inflammatory agents. BMC Chemistry, 16(1), 1–11. Link
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Given the broad range of biological activities associated with 1,2,4-triazole derivatives , it is likely that this compound affects multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
It is known that compounds containing the 1,2,4-triazole moiety are highly soluble in water and other polar solvents , which suggests that they may have good bioavailability.
Result of Action
Given the broad range of biological activities associated with 1,2,4-triazole derivatives , it is likely that this compound has a variety of effects at the molecular and cellular level.
Action Environment
It is known that compounds containing the 1,2,4-triazole moiety are generally considered to be air stable , suggesting that they may be relatively resistant to environmental factors.
properties
IUPAC Name |
2,4-dimethyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-10-4-5-13(11(2)6-10)20(18,19)16-12(3)7-17-9-14-8-15-17/h4-6,8-9,12,16H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFXBTLXEHUSFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(C)CN2C=NC=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide |
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